N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine
Overview
Description
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine is an organic compound with the molecular formula C13H22N2O. It is a derivative of phenoxyethylamine and contains an amino group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Mode of Action
Like many other compounds, it likely interacts with its targets by binding to specific sites, thereby influencing the function of the target .
Biochemical Pathways
Without knowledge of the specific targets of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, it’s challenging to determine the exact biochemical pathways it affects. It’s possible that this compound could influence multiple pathways depending on its targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects would largely depend on the compound’s targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 4-amino-2-methylphenol with 2-chloroethyl diethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-amino-2-methylphenol attacks the electrophilic carbon of 2-chloroethyl diethylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-Amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine
- 4-Amino-2-methoxyphenol
Uniqueness
N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine is unique due to its specific structural features, such as the presence of both amino and diethylamine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKMFPFNPVTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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